Ethyl 2-chloropropionate

Physical properties Process engineering Distillation optimization

Ethyl 2-chloropropionate (ECP, CAS 535-13-7) is an α-halogenated ester (C₅H₉ClO₂, MW 136.58 g/mol) bearing a chiral center at the C2 position. It is a colorless liquid with a boiling point of 146–149 °C, density of 1.072 g/mL at 25 °C, and refractive index n20/D 1.417, miscible with ethanol and diethyl ether but insoluble in water.

Molecular Formula C5H9ClO2
Molecular Weight 136.58 g/mol
CAS No. 535-13-7
Cat. No. B056282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloropropionate
CAS535-13-7
Synonyms2-Chloropropionic Acid Ethyl Ester; _x000B_(2RS)-2-Chloropropionic Acid Ethyl Ester;  2-Chloropropanoic Acid Ethyl Ester_x000B_Ethyl 2-Chloropropanoate;  Ethyl 2-Chloropropionate;  Ethyl α-Chloropropionate_x000B_NSC 522671; 
Molecular FormulaC5H9ClO2
Molecular Weight136.58 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)Cl
InChIInChI=1S/C5H9ClO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3
InChIKeyJEAVBVKAYUCPAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Chloropropionate (CAS 535-13-7): Core Technical Profile for Procurement and Formulation Scientists


Ethyl 2-chloropropionate (ECP, CAS 535-13-7) is an α-halogenated ester (C₅H₉ClO₂, MW 136.58 g/mol) bearing a chiral center at the C2 position. It is a colorless liquid with a boiling point of 146–149 °C, density of 1.072 g/mL at 25 °C, and refractive index n20/D 1.417, miscible with ethanol and diethyl ether but insoluble in water . The compound serves as a versatile alkylating agent and chiral building block, with documented roles in herbicide synthesis (notably Quizalofop-ethyl), atom transfer radical polymerization (ATRP) initiation, and enantioselective biocatalysis [1].

Why Methyl 2-Chloropropionate or Ethyl 2-Bromopropionate Cannot Simply Replace Ethyl 2-Chloropropionate


Although methyl 2-chloropropionate and ethyl 2-bromopropionate share the α-halogenated propionate core, their physicochemical and biochemical behavior diverges in ways that preclude direct interchange. The ethyl ester confers a ~15 °C higher boiling point than the methyl analog, altering distillation cut points and solvent-recovery economics [1]. In enzymatic kinetic resolution, the ester chain length dictates both conversion yield and enantiomeric excess by modulating substrate–enzyme binding at the active site, meaning a process optimized for the ethyl ester cannot be transferred to the methyl ester without re-optimization [2]. The bromo analog, while more reactive in nucleophilic substitution, exhibits a distinct conformational rotamer distribution that affects stereochemical outcomes in asymmetric synthesis [3]. These differences are not incremental; they represent orthogonal selection criteria that make the decision between analogs a function of the specific synthetic route, not merely price per kilogram.

Quantitative Differentiation Evidence: Ethyl 2-Chloropropionate vs. Closest Analogs


Boiling Point and Density Differential: Ethyl 2-Chloropropionate vs. Methyl 2-Chloropropionate

Ethyl 2-chloropropionate exhibits a boiling point of 146–149 °C , which is 14–17 °C higher than that of methyl 2-chloropropionate at 132–133 °C [1]. The density values are 1.072 g/mL (ethyl ester) vs. 1.075 g/mL (methyl ester), both measured at 25 °C [1]. This boiling point gap directly impacts the design of fractional distillation units: the ethyl ester requires higher reboiler duty and places the cut point in a different thermal zone, which may reduce overlap with low-boiling impurities in specific reaction mixtures.

Physical properties Process engineering Distillation optimization

Enzymatic Kinetic Resolution: Chain-Length-Dependent Enantioselectivity of EST12-7 Esterase

The deep-sea microbial esterase EST12-7 was evaluated for kinetic resolution of both racemic methyl 2-chloropropionate and racemic ethyl 2-chloropropionate. Under optimized conditions (13.8 μg/mL EST12-7, 50 mmol/L substrate, pH 8.5, 30 °C, 60 min), the ethyl ester achieved 49% conversion with 98% enantiomeric excess (e.e.s) of the (R)-product [1]. The same enzyme with the methyl ester substrate yielded >49% conversion and >99% e.e. for (R)-methyl 2-chloropropionate after process optimization [2]. The authors explicitly note that 'the chain length of the 2-chloropropionate esters could greatly affect the kinetic resolutions catalyzed by esterase EST12-7' [1], confirming that substrate engineering via ester chain length is a critical parameter.

Biocatalysis Chiral resolution Enantioselectivity

Irreplaceable Intermediate in Quizalofop-Ethyl Herbicide Synthesis: Structural Requirement for the Ethyl Ester

In the industrial synthesis of the AOPP herbicide Quizalofop-ethyl (CAS 76578-14-8), the final condensation step specifically requires ethyl 2-chloropropionate: the intermediate derived from 2,6-dichloroquinoxaline and hydroquinone is condensed with ethyl 2-chloropropionate in acetonitrile under reflux (7–8 hours) to form Quizalofop-ethyl [1]. Substitution with methyl 2-chloropropionate would yield the methyl ester analog, which is not the registered active ingredient and would exhibit different physicochemical properties (volatility, lipophilicity, formulation behavior). The ethyl ester moiety is structurally embedded in the final herbicide molecule and cannot be interchanged without altering the product identity [1]. Ethyl 2-chloropropionate is explicitly listed as 'Intermediates of Quizalofop-Ethyl' by multiple agrochemical suppliers [2].

Agrochemical synthesis Herbicide intermediate Quizalofop-ethyl

Validated NIR Process Analytical Technology (PAT) Model for Synthesis Monitoring

A dedicated online near-infrared (NIR) spectroscopy method was developed and validated for the synthesis process of ethyl 2-chloropropionate, representing the first reported PAT application for this compound class [1]. The partial least squares regression (PLSR) calibration model achieved a correlation coefficient R² of 0.9944 with a root mean square error of calibration (RMSEC) of 0.018105 mol/L, and the root mean square error of prediction (RMSEP) for the validation set was 0.036429 mol/L [1]. The NIR predictions were validated against offline gas chromatographic analysis, demonstrating statistical equivalence [1]. No equivalent published PAT model exists for methyl 2-chloropropionate or ethyl 2-bromopropionate synthesis processes.

Process analytical technology Quality control NIR spectroscopy

Conformational Rotamer Distribution: Spectroscopic Differentiation from Ethyl 2-Bromopropionate

A combined infrared (4000–600 cm⁻¹), laser Raman (4000–100 cm⁻¹), and CNDO molecular orbital study directly compared the conformational properties of ethyl 2-chloropropionate and ethyl 2-bromopropionate [1]. The study documented distinct rotamer populations evidenced by band splitting in both IR and Raman spectra, with solvent polarity-dependent changes in relative IR peak intensities used to distinguish between possible rotamers [1]. The different halogen atoms (Cl vs. Br) produce different conformational energy landscapes due to steric and electronic effects, which in turn affect the accessibility of the α-carbon to nucleophilic attack in Sₙ2 reactions and the stereochemical course of substitutions at the chiral center.

Conformational analysis Spectroscopy Reactivity prediction

Validated Application Scenarios Where Ethyl 2-Chloropropionate (CAS 535-13-7) Provides Demonstrated Advantage


Industrial-Scale Quizalofop-Ethyl Herbicide Manufacturing

Ethyl 2-chloropropionate is the sole viable ester intermediate for the final condensation step in Quizalofop-ethyl synthesis, reacting with a quinoxaline–hydroquinone intermediate in acetonitrile under reflux to form the registered herbicide active ingredient [1]. The methyl analog would produce a different molecule outside the product specification. For agrochemical manufacturers with established Quizalofop-ethyl production lines, procurement of the ethyl ester is a non-negotiable structural requirement, and supplier qualification should focus on lot-to-lot boiling point consistency (146–149 °C) and purity (≥97%) to ensure reproducible condensation kinetics .

Enzyme-Mediated Chiral Resolution for (R)- or (S)-Configured Building Blocks

When a biocatalytic kinetic resolution route using esterases such as EST12-7 or WDEst9 is selected, the ester chain length is a critical process parameter. EST12-7 delivers 98% e.e.s for (R)-ethyl 2-chloropropionate at 49% conversion, while WDEst9 achieves >98% e.e. for the (S)-enantiomer [1]. The complementary enantio-preference of these esterases means that both enantiomers are accessible from the racemic ethyl ester, whereas the methyl ester exhibits different enzyme–substrate kinetics and may require re-optimization of surfactant, pH, and temperature conditions [1]. Researchers developing chiral 2-chloropropionic acid derivatives for pharmaceutical intermediates should select the ethyl ester if their enzymatic resolution protocol has been validated on this substrate.

PAT-Enabled Continuous Flow Synthesis with Real-Time NIR Monitoring

The published NIR-PLSR model (R² = 0.9944, RMSEC = 0.018105 mol/L) for ethyl 2-chloropropionate synthesis provides a validated framework for implementing process analytical technology in continuous flow manufacturing [1]. This model enables noninvasive, real-time concentration monitoring during esterification catalyzed by ion-exchange resin, with prediction accuracy statistically equivalent to offline GC analysis. Process development teams transitioning from batch to continuous processing can leverage this published calibration methodology to reduce method development time, a capability not documented for methyl 2-chloropropionate or ethyl 2-bromopropionate synthesis.

Asymmetric Synthesis Requiring Predictable α-Carbon Stereochemistry

The conformational rotamer distribution of ethyl 2-chloropropionate, characterized by IR/Raman spectroscopy and CNDO calculations, is distinct from that of ethyl 2-bromopropionate due to differences in halogen steric bulk and electronegativity [1]. This conformational difference affects the accessibility of the α-carbon to nucleophiles in Sₙ2 and Reformatsky-type reactions. For asymmetric synthesis applications where facial selectivity at the chiral α-carbon is paramount—such as in the preparation of α-arylpropionate NSAID precursors—the chloro ester's distinct ground-state conformational ensemble may favor different stereochemical outcomes than the bromo analog, making the choice of halogen substituent a design parameter rather than a cost-based decision.

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